Ethyl 3-(4-hydroxyphenyl)butanoate

Herbicide Discovery Tyrosine Metabolism Enzyme Inhibition

Research reproducibility fails when hydroxyphenyl butanoate regioisomers are substituted. The para-hydroxyl and ethyl ester configuration of this compound is non-negotiable for HPPD target engagement (90 nM IC50) and downstream synthetic routes. - **Quantified bioactivity**: Validated reference inhibitor for herbicide SAR and tyrosine metabolism studies. - **Regioisomeric purity**: Controlled via distinct 1H-NMR signature; 95% min purity guarantees consistency. - **Logistics**: Non-hazardous classification, ambient shipping, minimal batch-to-batch variability.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 166960-11-8
Cat. No. B1454483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-hydroxyphenyl)butanoate
CAS166960-11-8
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)C1=CC=C(C=C1)O
InChIInChI=1S/C12H16O3/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-7,9,13H,3,8H2,1-2H3
InChIKeyVRDBGARLKWLHGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-hydroxyphenyl)butanoate Technical Baseline


Ethyl 3-(4-hydroxyphenyl)butanoate (CAS 166960-11-8) is a phenolic ester with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. It is characterized by a para-substituted phenol ring linked to a butanoate chain with an ethyl ester terminus . This compound is primarily utilized as a research chemical and intermediate in organic synthesis, with commercial suppliers typically offering a minimum purity specification of 95% [1]. Its structural features—a phenolic hydroxyl and an ethyl ester—confer distinct reactivity and biological interaction profiles that differentiate it from closely related hydroxyphenyl butanoate analogs.

Para-substituted phenolic ester for regioisomer-specific synthesis
Research-grade intermediate with supplier purity specification
Non-hazardous ambient storage simplifies laboratory logistics

Why Ethyl 3-(4-hydroxyphenyl)butanoate Cannot Be Substituted


Generic substitution among hydroxyphenyl butanoates is scientifically unsound due to the critical impact of hydroxyl group positioning and ester chain length on both biological activity and synthetic utility. For instance, the para-hydroxyl configuration of Ethyl 3-(4-hydroxyphenyl)butanoate directly influences its binding affinity to enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target in herbicide development and metabolic research [1]. Regioisomers, such as ethyl 4-(3-hydroxyphenyl)butanoate, exhibit different spatial and electronic properties that can lead to a complete loss of target engagement or altered reactivity in downstream synthetic steps. Furthermore, the specific ethyl ester moiety dictates the compound's solubility, hydrolysis rate, and volatility, which are non-interchangeable parameters in both in vitro assays and industrial process chemistry. Therefore, substituting with an analog without rigorous comparative validation introduces significant risk of experimental failure and data irreproducibility.

Regioisomer mismatch
Para-hydroxyl positioning is critical for HPPD target engagement; meta-isomer may lead to loss of activity.
Ester chain sensitivity
Ethyl ester moiety influences solubility and hydrolysis rate, affecting in vitro assay reproducibility.
Analytical identity shift
NMR signature differs between regioisomers; substitution without verification may invalidate synthesis outcomes.

Ethyl 3-(4-hydroxyphenyl)butanoate Procurement Guide


HPPD Inhibition Potency

Ethyl 3-(4-hydroxyphenyl)butanoate demonstrates measurable inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in tyrosine catabolism and a validated herbicide target. Its reported IC50 of 90 nM provides a quantitative benchmark for this specific para-substituted ester [1]. In contrast, a structurally distinct regioisomer, ethyl 4-(3-hydroxyphenyl)butanoate, exhibits an IC50 of 81,300 nM (81.3 µM) against aryl hydrocarbon hydroxylase, a functionally related but distinct assay, underscoring the profound impact of hydroxyl positioning on biological activity [2]. This 900-fold difference in potency, even across related targets, highlights the non-interchangeable nature of these analogs.

HPPD Inhibition Potency
Class-level inference
IC50 90 nM (pig liver HPPD)vs.81,300 nM (aryl hydrocarbon hydroxylase)
Para-isomer >900-fold lower IC50
Supports para-isomer-dependent enzyme inhibition context. Regioisomer substitution may result in assay failure.
Different enzyme assays; direct target engagement comparison requires validation.
Herbicide Discovery Tyrosine Metabolism Enzyme Inhibition

Regioisomeric Purity Confirmation

The specific para-substitution of the phenolic hydroxyl group is a critical quality attribute. The identity of Ethyl 3-(4-hydroxyphenyl)butanoate can be unambiguously confirmed by its 1H-NMR spectrum, which shows characteristic peaks at δ 1.20 (3H, t) and δ 1.27 (3H, d) in CDCl3, corresponding to the ethyl ester and methyl protons, respectively . This spectral fingerprint is distinct from that of its meta-substituted isomer, ethyl 4-(3-hydroxyphenyl)butanoate. Procurement of material verified by this NMR signature ensures the correct regioisomer is obtained, preventing the introduction of a critical variable that could invalidate structure-activity relationship (SAR) studies or synthetic pathway outcomes.

NMR Identity Verification
Method context
δ 1.20 (t, 3H), 1.27 (d, 3H) in CDCl3
Unique NMR peaks confirm para-isomer, distinguishing from meta-isomer.
NMR method ensures regioisomeric purity for SAR studies.
Chemical Synthesis Quality Control Analytical Chemistry

Purity Specification

Commercial availability of Ethyl 3-(4-hydroxyphenyl)butanoate is typically with a guaranteed minimum purity specification of 95% . This is a standard research-grade purity level for this specific compound, comparable to that of its analog ethyl 4-(3-hydroxyphenyl)butanoate, which is also commonly offered at 95% purity . This consistency in available purity across suppliers ensures that researchers can reliably source the compound at a known baseline quality, reducing the need for extensive in-house purification before use in most standard applications.

Purity Specification
Supplier specification
Minimum 95% (commercial grade)
Standardized purity supports reproducible research workflows.
Supplier-reported value; independent verification recommended.
Procurement Supply Chain Management Research Materials

Storage and Handling

Ethyl 3-(4-hydroxyphenyl)butanoate is classified as a non-hazardous material for transportation under DOT/IATA regulations, simplifying shipping and laboratory handling requirements . It is recommended for long-term storage in a cool, dry place . This contrasts with some related phenolic esters that may require refrigerated storage (e.g., 2-8°C) to maintain stability, as seen with certain analogs like ethyl 4-(3-hydroxyphenyl)butanoate . The less stringent storage requirement reduces associated logistical and operational costs for the end-user.

Storage & Transport
Supplier data
Non-hazardous, store in cool, dry place
Ambient storage reduces operational complexity; no cold chain required.
Storage conditions per supplier; confirm for long-term stability.
Laboratory Safety Chemical Storage Inventory Management

Ethyl 3-(4-hydroxyphenyl)butanoate Applications


HPPD-Targeted Herbicide Discovery

This compound is directly applicable as a reference inhibitor or starting scaffold in research programs focused on 4-hydroxyphenylpyruvate dioxygenase (HPPD). Its demonstrated 90 nM IC50 against pig liver HPPD validates its utility for in vitro screening, mechanistic studies, and structure-activity relationship (SAR) exploration aimed at developing novel herbicides or understanding tyrosine catabolism disorders [1]. The quantitative potency data provides a reliable baseline for comparative assessments of new chemical entities.

Regioisomer-Specific Synthesis

Ethyl 3-(4-hydroxyphenyl)butanoate serves as a structurally defined, para-substituted building block for the synthesis of more complex molecules where the precise position of the hydroxyl group is critical to the final product's function. The distinct 1H-NMR signature allows for rigorous quality control to ensure regioisomeric purity, preventing the introduction of unwanted meta- or ortho-isomers that could derail a multi-step synthesis .

Reproducible In Vitro Assays

Given the compound's availability with a consistent 95% minimum purity specification and non-hazardous shipping classification, it is a practical choice for academic and industrial laboratories conducting reproducible biological assays . Researchers can confidently integrate this compound into their workflows knowing that baseline quality and handling requirements are standardized and well-documented, minimizing inter-batch variability and logistical complexity .

Application
Selection Property
Validation Focus
HPPD-Targeted Herbicide Discovery
HPPD enzyme inhibition activity (para-isomer dependent)
Verify target engagement in HPPD assay; confirm regioisomeric purity
Regioisomer-Specific Synthesis
Para-substituted phenolic ester building block
Confirm identity via 1H-NMR; check regioisomeric purity
Standardized Laboratory Assays
Consistent purity specification and non-hazardous handling
Verify lot-specific purity and stability under ambient storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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